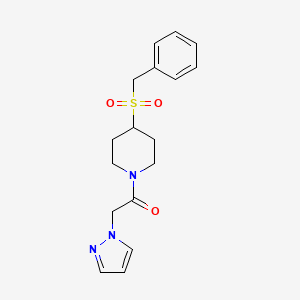

1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(4-benzylsulfonylpiperidin-1-yl)-2-pyrazol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c21-17(13-20-10-4-9-18-20)19-11-7-16(8-12-19)24(22,23)14-15-5-2-1-3-6-15/h1-6,9-10,16H,7-8,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSSBGPHYRKOCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)CN3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common method involves the initial formation of the piperidine ring, followed by the introduction of the benzylsulfonyl group and the pyrazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazolone, including 1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone, exhibit significant antimicrobial properties. A study highlighted that certain pyrazolone derivatives showed potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 μg/mL .

Table 1: Antimicrobial Activity of Pyrazolone Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 12 | 100 | Staphylococcus aureus |

| 13 | 25 | Escherichia coli |

| 14 | 19 | Bacillus subtilis |

| 15 | 39 | Pseudomonas aeruginosa |

Anticancer Potential

Several studies have explored the anticancer potential of pyrazolone derivatives. The compound has shown promise in inhibiting tumor growth in various cancer cell lines. For instance, derivatives containing the piperidine structure have been linked to enhanced cytotoxicity against breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Central Nervous System Effects

The CNS activity of compounds like this compound has been investigated for potential antidepressant and anxiolytic effects. Some derivatives have demonstrated dual activities, showing both stimulant and depressant effects on the CNS, which could be beneficial in treating mood disorders .

Case Study 1: Antimicrobial Efficacy

In a recent study, researchers synthesized several pyrazolone derivatives and evaluated their antimicrobial efficacy against clinical isolates. Compound 12 exhibited the strongest activity against Staphylococcus aureus, suggesting that modifications to the benzylsulfonyl group could enhance antibacterial properties .

Case Study 2: Antitumor Activity

A study investigated the anticancer effects of a series of pyrazolone derivatives on human cancer cell lines. The results indicated that compounds with a piperidine substituent showed significant cytotoxicity against lung cancer cells, with IC50 values below 10 μM. This suggests potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The benzylsulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine and pyrazole moieties can also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Key Compounds Identified in Evidence:

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (Compounds 22–28) Differences: Tetrazole replaces pyrazole; lacks benzylsulfonyl group. Similarities: Ethanone linker and piperidine core. Synthesis: Chloroacetyl chloride intermediates react with piperidine.

Oxathiapiprolin (ISO name) Structure: 2-(piperidin-1-yl)ethanone linked to a thiazole-oxazole complex and trifluoromethyl pyrazole. Differences: Thiazole-oxazole substituent and trifluoromethyl group; higher molecular complexity. Application: Commercial fungicide.

Synthesis: Enaminone reacts with phenylhydrazine.

1-[5-(4-Hydroxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone Differences: Dihydro-pyrazole with hydroxyphenyl and thienyl groups. Impact: Thiophene introduces aromaticity distinct from benzylsulfonyl.

1-(Naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives Differences: Naphthyl substituent instead of piperidine-sulfonyl. Application: Cytotoxicity studies in oxime ester derivatives.

1-(Piperidin-1-yl)-2-(4-(dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanone Differences: Boron-containing dioxaborolan group for medicinal targeting.

Functional Group Impact Analysis

Biological Activity

The compound 1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a novel synthetic entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 304.41 g/mol

- Functional Groups : Contains a piperidine ring, a pyrazole moiety, and a benzylsulfonyl group.

Biological Activity Overview

The biological activity of this compound has been explored across various studies, revealing its potential in several therapeutic areas:

1. Antimicrobial Activity

Research indicates that compounds with pyrazole scaffolds exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the piperidine moiety in the structure enhances the antimicrobial efficacy, suggesting that the compound may possess similar properties.

2. Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. A study highlighted that certain pyrazole compounds demonstrated up to 85% inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that this compound may also exhibit anti-inflammatory activity, making it a candidate for treating inflammatory diseases.

3. Anticancer Potential

The anticancer activity of pyrazole derivatives has been well-documented. For example, compounds with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

The mechanisms through which this compound may exert its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Cell Cycle Arrest : Pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to decreased proliferation.

- Modulation of Cytokine Release : The compound may reduce the release of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step protocols, including nucleophilic substitution, sulfonylation, and coupling reactions. Key intermediates are monitored using NMR (for structural confirmation) and HPLC (for purity assessment). For example, piperidine derivatives are often functionalized at the 4-position before introducing the pyrazole moiety via nucleophilic displacement .

Q. Which spectroscopic methods are critical for characterizing this compound?

Q. What pharmacological activities are associated with structurally similar compounds?

Pyrazole-piperidine hybrids are reported to exhibit anti-inflammatory, anticancer, and enzyme-modulating activities. For instance, pyrazole-containing oxime esters showed cytotoxicity in neuroblastoma cell lines (IC₅₀: 12.5–50 μg/mL) via MTS assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Catalysts : Use palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura).

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Temperature/Pressure : Controlled reflux (e.g., 80–110°C) under inert atmospheres minimizes side reactions .

- Purification : Column chromatography (Hexane/EtOAc gradients) or recrystallization achieves >95% purity .

Q. What advanced techniques resolve the 3D structure and conformational dynamics?

- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding networks). SHELX programs are widely used for refinement .

- Molecular Dynamics (MD) Simulations : Predict solvent accessibility and binding pocket flexibility .

Q. How are structure-activity relationships (SAR) analyzed for this compound?

- In vitro assays : Test derivatives with modified substituents (e.g., fluorinated benzyl groups) against target enzymes or cell lines.

- Computational modeling : Use QikProp to calculate physicochemical descriptors (logP, polar surface area) and correlate with bioactivity .

- Example SAR Table :

| Substituent Modification | Biological Effect (vs. Parent Compound) |

|---|---|

| Benzylsulfonyl → Methanesulfonyl | Reduced cytotoxicity (IC₅₀ ↑ 2-fold) |

| Pyrazole → Imidazole | Enhanced kinase inhibition (Ki ↓ 30%) |

Q. How should contradictions in cytotoxicity data between studies be addressed?

- Replicate assays : Use ≥3 biological replicates to account for cell line variability (e.g., fibroblast vs. neuroblastoma responses) .

- Dose-response curves : Calculate Hill slopes to identify off-target effects at higher concentrations.

- Meta-analysis : Cross-reference with databases like PubChem to validate trends .

Q. What strategies elucidate the mechanism of action for this compound?

- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify target affinity (e.g., KD values).

- Functional studies : CRISPR-Cas9 knockout models confirm target specificity .

- Molecular docking : AutoDock Vina predicts binding poses in enzyme active sites (e.g., ATP-binding pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.